molecular formula C14H16BrN3O B15339330 3-Bromo-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide

3-Bromo-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B15339330
M. Wt: 322.20 g/mol
InChI Key: UICOYPDSZZMRJM-UHFFFAOYSA-N
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Description

3-Bromo-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is a chemical compound that features a benzamide core substituted with a bromine atom, an isopropyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves multi-step organic reactionsThe pyrazole ring is then introduced via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

3-Bromo-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and pyrazole ring can form hydrogen bonds and other interactions with target proteins, influencing their activity. The isopropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a bromine atom, isopropyl group, and pyrazole ring in a single molecule provides a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C14H16BrN3O

Molecular Weight

322.20 g/mol

IUPAC Name

3-bromo-5-(1-methylpyrazol-4-yl)-N-propan-2-ylbenzamide

InChI

InChI=1S/C14H16BrN3O/c1-9(2)17-14(19)11-4-10(5-13(15)6-11)12-7-16-18(3)8-12/h4-9H,1-3H3,(H,17,19)

InChI Key

UICOYPDSZZMRJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)C2=CN(N=C2)C)Br

Origin of Product

United States

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